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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-diaminopurine (DAP), an analogue of adenine, is a molecule of significant interest in

pharmaceutical and biochemical research. Its ability to form three hydrogen bonds with thymine

and uracil, in contrast to adenine's two, makes it a valuable tool for probing nucleic acid

structures and interactions. The hydration state of DAP can significantly influence its solid-state

properties, including solubility and stability, which are critical parameters in drug development.

This technical guide provides a detailed structural analysis of a hydrated form of 2,6-

diaminopurine, focusing on 2,6-diamino-9H-purine monohydrate as a representative model for

understanding the intricate hydrogen-bonding networks and molecular packing in such

systems. While the specific crystallographic data for 2,6-diaminopurine sulfate hydrate is not

readily available in the public domain, the comprehensive analysis of the monohydrate form

offers valuable insights into the structural characteristics of hydrated DAP. The data and

protocols presented herein are based on the detailed crystallographic study published by Atria,

Garland, and Baggio.[1][2]

Crystallographic Data
The crystal structure of 2,6-diamino-9H-purine monohydrate was determined by single-crystal

X-ray diffraction. The key crystallographic data and structure refinement parameters are
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summarized in Table 1. The asymmetric unit contains one molecule of 2,6-diaminopurine and

one water molecule.
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Table 1: Crystal Data and Structure

Refinement for 2,6-diamino-9H-purine

monohydrate

Parameter Value

Empirical formula C₅H₈N₆O

Formula weight 168.17

Temperature 296(2) K

Wavelength 0.71073 Å

Crystal system Monoclinic

Space group P2₁/c

Unit cell dimensions

a 7.953(3) Å

b 11.011(3) Å

c 8.887(3) Å

α 90°

β 108.89(3)°

γ 90°

Volume 736.6(4) Å³

Z 4

Density (calculated) 1.516 Mg/m³

Absorption coefficient 0.118 mm⁻¹

F(000) 352

Data collection and refinement

Theta range for data collection 3.10 to 27.50°

Index ranges -10<=h<=9, -14<=k<=14, -11<=l<=11
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Reflections collected 6813

Independent reflections 1686 [R(int) = 0.036]

Completeness to theta = 27.50° 99.4 %

Refinement method Full-matrix least-squares on F²

Data / restraints / parameters 1686 / 0 / 117

Goodness-of-fit on F² 1.049

Final R indices [I>2sigma(I)] R1 = 0.045, wR2 = 0.119

R indices (all data) R1 = 0.063, wR2 = 0.131

Molecular Geometry
The bond lengths and angles within the 2,6-diaminopurine molecule are consistent with those

of other purine derivatives. The purine ring system is essentially planar. The exocyclic amino

groups also lie in the plane of the purine ring.
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Table 2: Selected Bond Lengths (Å) for 2,6-

diamino-9H-purine monohydrate

Bond Length (Å)

N1-C2 1.345(2)

C2-N3 1.326(2)

C2-N10 1.339(2)

N3-C4 1.349(2)

C4-C5 1.376(2)

C5-C6 1.413(2)

C6-N1 1.357(2)

C6-N11 1.340(2)

C5-N7 1.381(2)

N7-C8 1.311(2)

C8-N9 1.370(2)

N9-C4 1.377(2)
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Table 3: Selected Bond Angles (°) for 2,6-

diamino-9H-purine monohydrate

Angle Degrees (°)

C6-N1-C2 119.3(1)

N1-C2-N3 124.2(1)

N1-C2-N10 118.0(1)

N3-C2-N10 117.8(1)

C2-N3-C4 111.4(1)

N3-C4-C5 128.5(1)

N3-C4-N9 125.1(1)

C5-C4-N9 106.4(1)

C4-C5-C6 117.4(1)

C4-C5-N7 110.6(1)

C6-C5-N7 132.0(1)

N1-C6-C5 119.1(1)

N1-C6-N11 118.9(1)

C5-C6-N11 122.0(1)

C5-N7-C8 104.2(1)

N7-C8-N9 113.6(1)

C4-N9-C8 105.2(1)

Hydrogen Bonding Network
The crystal structure of 2,6-diamino-9H-purine monohydrate is characterized by an extensive

and complex hydrogen-bonding network. The water molecule plays a crucial role in linking the

2,6-diaminopurine molecules, acting as both a hydrogen bond donor and acceptor. The amino
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groups and the nitrogen atoms of the purine ring are all involved in hydrogen bonding. This

intricate network of interactions is responsible for the stability of the crystal lattice.

| Table 4: Hydrogen Bond Geometry (Å, °) for 2,6-diamino-9H-purine monohydrate | | | :--- | :--- |

:--- | :--- | :--- | | D-H···A | d(D-H) | d(H···A) | d(D···A) | <(DHA) | | N10-H10A···N7 | 0.86 | 2.19 |

3.045(2) | 173 | | N10-H10B···O1W | 0.86 | 2.09 | 2.946(2) | 174 | | N11-H11A···N3 | 0.86 | 2.22 |

3.061(2) | 166 | | N11-H11B···O1W | 0.86 | 2.18 | 3.011(2) | 162 | | N9-H9···N1 | 0.86 | 2.11 |

2.964(2) | 172 | | O1W-H1W···N3 | 0.85 | 2.00 | 2.839(2) | 171 | | O1W-H2W···N7 | 0.85 | 2.05 |

2.891(2) | 170 |

D = donor atom, A = acceptor atom

Experimental Protocols
Synthesis and Crystallization
The synthesis of 2,6-diamino-9H-purine monohydrate was achieved through the reaction of

2,6-diaminopurine with homophthalic acid in a basic aqueous-methanolic solution.

Reactants:

2,6-diaminopurine

Homophthalic acid

Sodium hydroxide

Methanol

Water

Procedure:

A solution of 2,6-diaminopurine in methanol was prepared.

An aqueous solution of homophthalic acid and sodium hydroxide was prepared.

The two solutions were mixed and refluxed with stirring for 2 hours.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b040528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The resulting solution was allowed to evaporate slowly at room temperature.

Thin, colorless plates of 2,6-diamino-9H-purine monohydrate were obtained as a minor

component alongside the major product of bis(2,6-diamino-9H-purin-1-ium) homophthalate

heptahydrate.

X-ray Data Collection and Structure Refinement
A suitable single crystal of 2,6-diamino-9H-purine monohydrate was selected for X-ray

diffraction analysis.

Data Collection:

Instrument: Bruker AXS APEXII CCD diffractometer.

Radiation: Mo Kα radiation (λ = 0.71073 Å).

Temperature: 296(2) K.

Data Collection Method: ω and φ scans.

Structure Solution and Refinement:

The structure was solved by direct methods using the SHELXS97 software.

The structure was refined by full-matrix least-squares on F² using the SHELXL97 software.

All non-hydrogen atoms were refined anisotropically.

Hydrogen atoms attached to nitrogen and oxygen were located in a difference Fourier map

and refined with isotropic displacement parameters.

Hydrogen atoms attached to carbon were placed in calculated positions and refined using

a riding model.

Visualizations
Experimental Workflow
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The following diagram illustrates the general workflow for the synthesis and structural

characterization of 2,6-diamino-9H-purine monohydrate.
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Caption: Experimental workflow for the structural analysis.

Hydrogen Bonding Network
This diagram depicts the key hydrogen bonding interactions involving the 2,6-diaminopurine

molecule and the water of hydration in the crystal lattice.
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Caption: Hydrogen bonding interactions in the crystal.

Structure-Property Relationship
The following diagram illustrates the logical relationship between the experimental

determination of the crystal structure and the understanding of the material's properties.
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Caption: From structure determination to property insights.

Conclusion

The structural analysis of 2,6-diamino-9H-purine monohydrate reveals a highly organized,

three-dimensional network stabilized by extensive hydrogen bonding. The water molecule is

integral to the crystal packing, bridging neighboring purine molecules. This detailed
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understanding of the molecular interactions and packing is fundamental for predicting and

controlling the physicochemical properties of hydrated forms of 2,6-diaminopurine. For drug

development professionals, this information is critical for formulation design, stability

assessment, and ensuring consistent bioavailability of active pharmaceutical ingredients based

on the 2,6-diaminopurine scaffold. Further research to obtain the crystal structure of the sulfate

hydrate form would provide a more complete picture of how different counter-ions and

hydration states influence the solid-state landscape of this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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